molecular formula C21H17N5O2S2 B2549818 N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-17-5

N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2549818
CAS No.: 892730-17-5
M. Wt: 435.52
InChI Key: PECZARIAKFETTR-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.
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Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonists

Research has demonstrated the effectiveness of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines in binding to the serotonin 5-HT6 receptor, indicating their potential as selective antagonists. These compounds were synthesized and evaluated for their ability to inhibit functional cellular responses to serotonin, with some derivatives showing high affinity and activity in receptor binding assays and functional assays. This highlights their potential in studying and potentially treating conditions related to serotonin function (Ivachtchenko et al., 2010).

Antimicrobial Activity

Another area of application for derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin is in antimicrobial research. Various substituted tricyclic compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (Mittal et al., 2011).

Synthesis and Characterization

The compound's derivatives have been subject to synthesis and characterization studies, aiming to explore their chemical properties and potential applications further. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives has been reported, showcasing the versatility and potential of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin scaffolds in the development of new chemical entities (Davoodnia et al., 2008).

Inhibitors and Kinase Activities

Derivatives of N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been investigated for their potential as kinase inhibitors, with some showing promising results in inhibiting Aurora-A kinase. This activity suggests their potential application in cancer research and treatment, highlighting the compound's versatility in medicinal chemistry (Shaaban et al., 2011).

Properties

IUPAC Name

10-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-14-7-9-15(10-8-14)13-22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECZARIAKFETTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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